An In-depth Technical Guide to the Thermodynamic Solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermodynamic Solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a compound of interest in drug discovery. As a Senior Application Scientist, this document synthesizes theoretical foundations with practical, field-proven insights to equip researchers with the necessary knowledge to conduct robust and reliable solubility assessments. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Imperative of Solubility in Drug Discovery
In the landscape of drug discovery and development, seemingly promising lead compounds often face insurmountable hurdles due to suboptimal physicochemical properties.[1][2][3] Among these, aqueous solubility stands as a paramount determinant of a drug candidate's ultimate success.[1][2] Poor solubility can severely limit gastrointestinal absorption, leading to low and erratic oral bioavailability, which can compromise clinical outcomes.[4][5] Furthermore, unreliable solubility data can introduce artifacts in in vitro bioassays, masking the true activity of a compound.[1]
Theoretical Framework: Understanding Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound that can be dissolved in a specific solvent system at equilibrium under defined conditions of temperature, pressure, and pH.[4][5] This equilibrium is a dynamic state where the rate of dissolution of the solid compound is equal to the rate of its precipitation from the solution.
It is crucial to differentiate thermodynamic solubility from kinetic solubility. Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings where a pre-dissolved stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer.[5][6][7] While useful for early-stage discovery, kinetic solubility values can often overestimate the true solubility, as they may represent a supersaturated state that can precipitate over time.[3] Thermodynamic solubility, conversely, reflects a true equilibrium state and is a more reliable predictor of in vivo performance.[3][8]
The solubility of an ionizable compound like N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, which possesses basic nitrogen atoms, is highly dependent on the pH of the medium.[2][4] Therefore, its solubility must be assessed across a physiologically relevant pH range to anticipate its behavior in different segments of the gastrointestinal tract.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Harmonised Guideline)
The gold-standard method for determining thermodynamic solubility is the shake-flask method.[6][8][9] This method directly measures the concentration of the dissolved compound in a saturated solution that has reached equilibrium with the solid drug.
Principle
An excess amount of the solid compound is added to a specific solvent system. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.
Detailed Experimental Protocol
Materials and Reagents:
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N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (solid, crystalline form preferred)
-
Phosphate buffered saline (PBS), pH 7.4
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Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Water, HPLC grade
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Formic acid, LC-MS grade
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Reference standard of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Vials with screw caps
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Orbital shaker with temperature control
-
Centrifuge
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Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UPLC system with UV or MS detector
Step-by-Step Procedure:
-
Preparation of Buffer Systems: Prepare the required aqueous buffer systems (PBS, SGF, SIF) and ensure their pH is accurately adjusted.
-
Sample Preparation: Add an excess amount of solid N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine to vials containing a known volume of each buffer system. A general guideline is to add an amount that is visually in excess to ensure a saturated solution is achieved.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C to mimic physiological conditions).[6] Allow the samples to shake for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Sample Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of ACN and water) to bring the concentration within the linear range of the analytical method.
-
Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A calibration curve should be prepared using the reference standard of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine to accurately quantify the concentration in the samples.
Self-Validating System and Causality
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Excess Solid: The presence of excess solid throughout the experiment is a visual confirmation that a saturated solution has been maintained.
-
Equilibration Time: A time-to-equilibrium study should be performed initially by taking measurements at multiple time points (e.g., 4, 8, 24, 48 hours) to ensure that the measured solubility does not change with further incubation.[6]
-
Temperature Control: Strict temperature control is crucial as solubility is temperature-dependent.
-
Validated Analytical Method: The use of a specific and validated analytical method (e.g., HPLC) is essential for accurate quantification and to avoid interference from potential impurities or degradants.
Data Presentation and Interpretation
The thermodynamic solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine should be reported in standard units such as µg/mL or µM. The data should be presented in a clear and organized manner, as illustrated in the example table below.
Table 1: Illustrative Thermodynamic Solubility Data for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Insert Value] | [Insert Value] |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Insert Value] | [Insert Value] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and need to be determined experimentally.
The pH-solubility profile is critical for predicting the in vivo behavior of the compound. For a basic compound like N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, higher solubility is expected at lower pH values due to protonation of the basic nitrogen atoms. This information is invaluable for formulation development and for understanding potential absorption windows in the gastrointestinal tract.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Experimental workflow for thermodynamic solubility determination.
The Role of Solid-State Properties
It is imperative to consider the solid-state properties of the compound being tested, as polymorphism can significantly impact solubility. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. Therefore, it is best practice to characterize the solid form of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine before and after the solubility experiment using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This ensures that the measured solubility corresponds to a known and stable solid form.
Conclusion
The determination of thermodynamic solubility is a cornerstone of preclinical drug development. For N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a thorough understanding and application of the principles and methodologies outlined in this guide will enable researchers to generate high-quality, reliable data. This data is not merely a number but a critical piece of the puzzle that informs lead optimization, formulation strategies, and ultimately, the potential for clinical success. By adhering to a robust, self-validating experimental design, the scientific community can make more informed decisions in the quest for new and effective medicines.
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